2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinofuro[3,2-d]pyrimidine, also known as GDC-0941, is a potent and selective inhibitor of class I phosphatidylinositol-3-kinases (PI3Ks) []. PI3Ks are a family of enzymes involved in various cellular processes, including growth, proliferation, survival, and motility. GDC-0941 specifically targets the p110α isoform of PI3K, which is frequently deregulated in various cancers [].
GDC-0941 has garnered significant attention in cancer research due to its ability to inhibit the PI3K/Akt signaling pathway, a crucial pathway often hyperactivated in cancer cells, leading to uncontrolled growth and survival [, ].
The compound 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinofuro[3,2-d]pyrimidine is a complex organic molecule primarily studied for its potential pharmaceutical applications, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K). This compound belongs to a class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities, including anticancer and psychopharmacological properties.
This compound is classified under pyrimidine derivatives, specifically those that feature fused heterocycles incorporating indazole and morpholine moieties. The structural complexity allows for various interactions with biological targets. Research indicates that such compounds are vital in drug design due to their ability to modulate critical signaling pathways involved in cell growth and survival, particularly in cancer therapy .
The synthesis of 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinofuro[3,2-d]pyrimidine typically involves several steps:
The multi-step synthesis ensures high yields and purity of the final product, with reported yields ranging from 61% to 94% depending on the specific reaction conditions .
The molecular formula of the compound is , with a molecular weight of approximately 396.50 g/mol. The structure features:
The presence of these functional groups contributes to the compound's pharmacological properties by providing multiple sites for interaction with biological targets .
The compound can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound to optimize its therapeutic efficacy .
The primary mechanism of action of 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinofuro[3,2-d]pyrimidine involves inhibition of phosphatidylinositol 3-kinase. This enzyme plays a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival.
Inhibition leads to decreased phosphorylation of downstream targets such as Akt, which is critical for promoting cell survival and growth. By blocking this pathway, the compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies .
The compound exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent .
The primary applications of 2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinofuro[3,2-d]pyrimidine include:
Research continues to explore its efficacy and safety profiles in clinical settings .
The Class I phosphatidylinositol 3-kinase (PI3K) family, particularly Class IA isoforms (p110α, p110β, p110δ), serves as a master regulator of oncogenic signaling cascades. These lipid kinases phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a secondary messenger that recruits AKT and other pleckstrin homology (PH) domain-containing proteins to the plasma membrane. This activation triggers downstream effectors governing cell survival, proliferation, metabolism, and angiogenesis [1] [4]. In cancer, the PI3K pathway is aberrantly activated through multiple mechanisms:
These alterations position PI3Kα as a central node in cancer pathogenesis, with its dysregulation correlating with therapy resistance and poor prognosis [1] [7].
PI3Kα-specific inhibition offers therapeutic advantages over pan-PI3K or dual PI3K/mTOR inhibitors:
Table 1: Prevalence of PI3K Pathway Alterations in Human Cancers
Cancer Type | PIK3CA Mutation Rate | PTEN Loss Rate | Primary Alterations |
---|---|---|---|
Breast (HR+/HER2-) | 30–40% | 10–15% | E545K, H1047R |
Endometrial | 20–50% | 30–50% | H1047R, PTEN loss |
Colorectal | 15–20% | 20–30% | E545K, PTEN loss |
HNSCC | 10–15% | 10–20% | E542K, E545K |
Thieno[3,2-d]pyrimidine and furo[3,2-d]pyrimidine derivatives have evolved as privileged scaffolds for ATP-competitive kinase inhibition due to:
GDC-0941 (a thienopyrimidine) and its analogs demonstrated nanomolar inhibition of PI3Kα, establishing the scaffold’s validity for isoform-specific inhibitor development [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: